Fluorescein mercuriacetate

Übersicht

Beschreibung

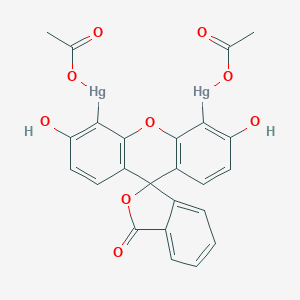

Fluorescein mercuriacetate, also known as 4′,5′-Bis(acetoxymercuri)fluorescein, is a chemical compound with the empirical formula C24H18Hg2O9 and a molecular weight of 851.57 g/mol . This compound is a derivative of fluorescein, a well-known fluorophore used in various scientific applications. The presence of mercury in its structure makes this compound a unique compound with distinct properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein mercuriacetate typically involves the reaction of fluorescein with mercuric acetate. The reaction conditions often include the use of an organic solvent such as acetic acid or acetone, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. Industrial methods may also include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Fluorescein mercuriacetate undergoes various chemical reactions, including:

Substitution Reactions: The acetoxymercuri groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The mercury atoms in the compound can participate in redox reactions, leading to the formation of different mercury-containing species.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield mercury-free fluorescein derivatives, while substitution reactions can produce a variety of functionalized fluorescein compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Fluorescein mercuriacetate has the empirical formula and a molecular weight of 851.57 g/mol. The compound exhibits fluorescence when exposed to specific wavelengths of light, absorbing at around 490 nm and emitting at approximately 520 nm. This fluorescence is primarily due to the presence of the fluorescein moiety, while the mercury atoms facilitate specific interactions with biological molecules, particularly thiols.

Chemistry

- Fluorescent Probe : this compound is widely used as a fluorescent probe in chemical reactions to study reaction mechanisms. Its ability to fluoresce allows researchers to monitor reactions in real-time.

- Reagent for Thiol Detection : The compound selectively binds to thiol groups (-SH), making it useful for detecting and quantifying thiol-containing compounds in various samples .

Biology

- Fluorescence Microscopy : In biological applications, this compound is employed in fluorescence microscopy to label cellular components, enabling visualization of structures such as proteins and nucleic acids .

- Enzyme Studies : The compound aids in studying enzyme structures by binding to cysteine residues, providing insights into enzyme activity and conformational changes upon binding .

Medicine

- Diagnostic Imaging : this compound is utilized in diagnostic procedures like angiography, where it highlights blood vessels, enhancing imaging clarity.

- Research on Nucleic Acids : The compound has been shown to bind selectively to single-stranded DNA, facilitating structural studies of nucleic acids and their interactions with other molecules .

Case Study 1: Ultrastructural Detection of Thiols

A study demonstrated the use of this compound for ultrastructural detection of -SH groups in sperm chromatin protamines. The results indicated that this method provided lower toxicity compared to other organic mercurials while allowing for comparison between fluorescence patterns and ultrastructural findings .

Case Study 2: Binding Affinity Studies

Research on the binding characteristics of this compound with various nucleic acids revealed that it binds more strongly than methylmercuric hydroxide. The binding affinity was quantified with an association constant of for single-stranded calf thymus DNA, highlighting its potential for structural analysis in molecular biology .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reaction monitoring | Real-time observation of reaction mechanisms using fluorescence |

| Biology | Cellular labeling | Effective visualization of proteins and nucleic acids |

| Medicine | Diagnostic imaging | Enhanced clarity in angiography procedures |

Wirkmechanismus

The mechanism of action of fluorescein mercuriacetate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, producing a fluorescent signal. This property is exploited in various imaging and diagnostic applications. The mercury atoms in the compound can also interact with biological molecules, affecting their function and providing insights into their behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein: A widely used fluorophore with similar fluorescent properties but without the mercury atoms.

Merbromin: Another mercury-containing fluorescent compound used in biological staining.

Brilliant Sulfoflavine: An acidic fluorochrome used in similar applications but with different chemical properties.

Uniqueness

Fluorescein mercuriacetate is unique due to the presence of mercury atoms, which impart distinct chemical and fluorescent properties. This makes it particularly useful in applications where specific interactions with mercury are required, such as in certain diagnostic and imaging techniques .

Eigenschaften

CAS-Nummer |

3570-80-7 |

|---|---|

Molekularformel |

C24H16Hg2O9 |

Molekulargewicht |

849.6 g/mol |

IUPAC-Name |

acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury |

InChI |

InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-4,7-10,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |

InChI-Schlüssel |

CYDZNZZZHHOHEC-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O |

Kanonische SMILES |

CC(=O)O[Hg]C1=C(C=C2C(=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)O)[Hg]OC(=O)C)O |

Key on ui other cas no. |

32382-27-7 |

Synonyme |

2,7-Bis(acetoxymercuri)fluorescein |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein mercuriacetate help us understand the structure of enzymes?

A: this compound (FMA) is a useful tool for studying the structure of enzymes because it selectively binds to thiol groups (-SH) present in the amino acid cysteine. [] This binding can alter the enzyme's activity, providing clues about the role of specific cysteine residues in the enzyme's function. Additionally, FMA's fluorescence properties allow researchers to track its binding and study the enzyme's conformational changes upon interaction.

Q2: What did the research on rat liver acid phosphatase reveal about the enzyme's active site?

A: The research paper titled "Reactive thiol groups in rat liver acid phosphatase" [] utilized FMA to investigate the role of thiol groups in the enzyme's activity. By analyzing the enzyme's inactivation and the changes in FMA's fluorescence upon binding, the researchers concluded that rat liver acid phosphatase contains three reactive thiol groups per subunit, with one being essential for its activity. This suggests that this particular thiol group is likely located within or near the enzyme's active site.

Q3: Can you elaborate on the significance of protecting the enzyme with a substrate analogue during FMA interaction?

A: The research on rat liver acid phosphatase involved protecting the enzyme with Pi, a substrate analogue, before introducing FMA. [] This protection is crucial because it helps differentiate between essential and non-essential thiol groups. When the active site is occupied by Pi, FMA can only bind to non-essential thiol groups. Subsequent removal of Pi allows FMA to interact with the previously protected, essential thiol group, leading to enzyme inactivation. This approach helps pinpoint the cysteine residue directly involved in the enzyme's catalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.